molecular formula C16H14Cl2Si B8243062 3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silepine

3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silepine

Cat. No.: B8243062
M. Wt: 305.3 g/mol
InChI Key: ZCFKMDXIQYMYBF-UHFFFAOYSA-N
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Description

3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silepine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of chlorine atoms and phenyl groups attached to a dibenzo[b,f]silepine core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silepine typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by the introduction of phenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the phenyl groups.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silepine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It finds applications in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-dichloro-5,5-dimethyl-5H-dibenzo[b,f]silepine
  • 3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silole

Uniqueness

Compared to similar compounds, 3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silepine stands out due to its specific substitution pattern and the presence of phenyl groups, which confer unique chemical reactivity and potential applications. Its distinct structure allows for diverse chemical modifications and functionalization, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2,9-dichloro-11,11-dimethylbenzo[b][1]benzosilepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2Si/c1-19(2)15-9-13(17)7-5-11(15)3-4-12-6-8-14(18)10-16(12)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFKMDXIQYMYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C2=C(C=CC3=C1C=C(C=C3)Cl)C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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